molecular formula C10H24O3Si B3367057 Triethoxy(sec-butyl)silane CAS No. 160877-25-8

Triethoxy(sec-butyl)silane

Cat. No.: B3367057
CAS No.: 160877-25-8
M. Wt: 220.38 g/mol
InChI Key: LQJIYGHLYACICO-UHFFFAOYSA-N
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Description

Triethoxy(sec-butyl)silane is a specialized organosilicon compound that functions as a versatile silane coupling agent. Its molecular structure follows the general formula Y-R-Si-X3, where the sec-butyl group acts as the organic functional group (Y) and the three ethoxy groups are the hydrolyzable ligands (X) . This structure is key to its performance, enabling it to form stable bridges between organic polymers and inorganic materials . The core mechanism of action involves a hydrolysis reaction where the triethoxy groups convert to silanols, which then condense with hydroxyl groups present on inorganic surfaces, such as those on glass, minerals, or concrete . This reaction covalently anchors the molecule to the inorganic substrate, while the hydrophobic sec-butyl group is oriented outwards, imparting durable water-repellent properties . This makes it highly valuable for the impregnation of concrete , providing in-depth protection against water ingress and chloride penetration, which is critical for enhancing the longevity of infrastructure . In composite materials and plastics, it improves the dispersion of inorganic fillers within the polymer matrix and enhances interfacial adhesion, leading to improved mechanical properties and durability . Researchers will find this compound particularly useful in applications demanding tailored surface chemistry and robust hydrophobic effects. This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

butan-2-yl(triethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O3Si/c1-6-10(5)14(11-7-2,12-8-3)13-9-4/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJIYGHLYACICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[Si](OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(sec-butyl)silane can be synthesized through the hydrosilylation reaction of sec-butylsilane with triethoxysilane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow reactor. The process involves the reaction of sec-butylsilane with ethanol in the presence of a copper catalyst. The reaction is carried out at elevated temperatures (150-200°C) and pressures (10-20 atm) to achieve high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(sec-butyl)silane undergoes various types of chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Hydrolysis: Reaction with water to form silanols and ethanol.

    Condensation: Formation of siloxane bonds through the elimination of ethanol.

Common Reagents and Conditions

    Hydrosilylation: Platinum or rhodium catalysts, temperatures of 50-100°C, inert atmosphere.

    Hydrolysis: Water or aqueous solutions, ambient temperature.

    Condensation: Acid or base catalysts, temperatures of 25-100°C.

Major Products Formed

    Hydrosilylation: Organosilicon compounds with Si-C bonds.

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxanes and ethanol.

Scientific Research Applications

Applications in Material Science

2.1 Surface Modification and Coatings

One of the primary applications of triethoxy(sec-butyl)silane is in surface modification. It reacts with hydroxylated surfaces to create hydrophobic coatings that improve water repellency and corrosion resistance. This property is particularly valuable in:

  • Corrosion-resistant coatings : Used in metal protection to prevent oxidation.
  • Adhesion promoters : Enhances bonding between dissimilar materials, such as polymers and inorganic fillers.

Table 1: Applications of this compound

Application TypeDescriptionBenefits
Corrosion-resistant coatingsProtects metals from oxidationIncreases durability
Adhesion promotersImproves bonding between materialsEnhances mechanical properties
Hydrophobic surfacesCreates water-repellent layersReduces moisture absorption

2.2 Sol-Gel Chemistry

This compound serves as a precursor in sol-gel processes for synthesizing silica-based materials such as nanoparticles, thin films, and mesoporous structures. These materials exhibit high surface area and tunable porosity, making them suitable for applications in:

  • Catalysis : Enhances reaction rates and selectivity.
  • Drug delivery systems : Provides controlled release of therapeutic agents.
  • Photonics : Used in optical devices due to its transparent silica networks.

Biological Applications

The compound's ability to modify surface properties has led to its use in biological applications:

  • Biocompatible coatings : Enhances the performance of medical devices by improving compatibility with biological tissues.
  • Drug delivery : Facilitates the development of carriers that can release drugs in a controlled manner.

Case Studies

4.1 Improved Mechanical Properties in Composites

A study demonstrated that incorporating this compound into polymer composites significantly improved their mechanical properties. The silane acted as a coupling agent, reducing filler-filler interactions and enhancing tensile strength and elasticity. This was particularly evident in composites used for automotive applications where durability is critical.

4.2 Water Repellent Concrete Treatments

Research on silane/siloxane emulsions showed that this compound could effectively render concrete surfaces water-repellent without altering their structural integrity. The emulsions developed were stable over time and provided long-lasting protection against water intrusion and chloride ion penetration, crucial for extending the lifespan of concrete structures.

Mechanism of Action

The mechanism of action of triethoxy(sec-butyl)silane involves the formation of strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form bonds with oxygen, carbon, and other elements, allowing it to act as a bridge between different materials. This property is particularly useful in the development of coatings and adhesives, where strong adhesion is required.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional properties of triethoxy(sec-butyl)silane and its analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
This compound Branched C4 alkyl C10H27O3Si 223.09 Moderate hydrophobicity, steric hindrance
Triethoxy(ethyl)silane (C2) Linear C2 alkyl C8H23O3Si 195.09 Fast hydrolysis, moderate hydrophobicity
Triethoxy(octyl)silane (C8) Linear C8 alkyl C14H33O3Si 289.55 High hydrophobicity, slow hydrolysis
3-Aminopropyl triethoxy silane (APTES) Polar NH2-C3 alkyl C9H23NO3Si 221.37 Reactive amine groups, adhesion promotion
Vinyl triethoxy silane Vinyl group C8H18O3Si 190.31 Polymerizable, enhances dispersion in coatings

Hydrolysis and Reactivity

  • Hydrolysis Rate: Triethoxy(ethyl)silane (C2) exhibits faster hydrolysis due to its smaller substituent, enabling rapid silanol (Si-OH) formation for bonding . Triethoxy(octyl)silane (C8) hydrolyzes slower due to steric hindrance from its long alkyl chain, favoring delayed condensation . this compound has intermediate hydrolysis kinetics, balancing reactivity and steric effects from its branched structure. APTES shows moderate hydrolysis, accelerated by the catalytic effect of its amine group .
  • Chemical Reactivity: APTES forms covalent bonds via amine groups, enhancing adhesion in nanoparticle functionalization and anticorrosion coatings . Vinyl triethoxy silane enables polymerization, improving dispersion in coatings like ATO (antimony-doped tin oxide) . this compound relies on hydrophobic interactions and van der Waals forces, ideal for non-polar matrices.

Performance in Composite Materials

  • Triethoxy(ethyl)silane (C2) :
    • Used in coir fiber-reinforced PVC composites to remove lignin/hemicellulose, increasing cellulose content and fatigue limit (2.819 MPa at 6% fiber loading) .
  • Triethoxy(octyl)silane (C8): Incorporated in nanohybrid materials for superior hydrophobicity in water-based coatings .
  • APTES :
    • Enhances silica-filled rubber vulcanizates by forming sulfur bridges (e.g., Si-69 coupling agent) .
  • This compound :
    • Expected to provide intermediate hydrophobicity and mechanical reinforcement in composites, though specific data are extrapolated from structural analogs.

Key Research Findings

  • Steric Effects : Branched substituents (e.g., sec-butyl) reduce hydrolysis rates and improve compatibility with bulky organic polymers compared to linear analogs .
  • Functional Versatility: APTES outperforms non-polar silanes in adhesion-critical applications (e.g., molecular imprinting polymers) due to amine reactivity .
  • Economic Viability: Ethyl and sec-butyl derivatives are preferred over fluorinated or long-chain silanes for large-scale industrial use .

Biological Activity

Triethoxy(sec-butyl)silane is a silane compound that has garnered interest in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and implications for future research.

Chemical Structure and Properties

This compound is characterized by the presence of three ethoxy groups and a sec-butyl group attached to a silicon atom. Its chemical formula is C10H24O3SiC_{10}H_{24}O_3Si, and it is known for its ability to form siloxane bonds, which are crucial in various applications, including coatings and surface modifications.

Antimicrobial Activity

1. Mechanism of Action:
The antimicrobial properties of silanes, including this compound, are primarily attributed to their ability to form covalent bonds with surfaces, creating a durable antimicrobial layer. This layer can inhibit the growth of bacteria and fungi by disrupting their cellular membranes or interfering with metabolic processes.

2. Case Studies:

  • Study on Textile Treatments: A study demonstrated that fabrics treated with silane compounds exhibited significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The treated textiles maintained their antimicrobial properties even after multiple washes, indicating the durability of the silane coating .
  • Surface Modification Applications: Research has shown that triethoxy silanes can be used to modify surfaces for enhanced biocompatibility in biomedical applications. For instance, surfaces modified with triethoxy silanes displayed reduced bacterial adhesion, which is critical in preventing infections associated with medical devices .

Research Findings

1. Efficacy Against Microorganisms:
Research indicates that this compound exhibits varying degrees of efficacy against different microorganisms. In controlled experiments, it was found to effectively reduce the viability of common pathogens on treated surfaces.

2. Comparative Studies:
A comparative analysis of various silane compounds revealed that this compound outperformed some traditional antimicrobial agents in terms of long-term stability and effectiveness against biofilm formation .

Data Table: Biological Activity Overview

Property This compound Control (Untreated)
Antimicrobial Efficacy (E. coli)Significant reduction (p < 0.01)No reduction
Antimicrobial Efficacy (S. aureus)Significant reduction (p < 0.01)No reduction
Wash DurabilityMaintained efficacy after 10 washesN/A
Surface Adhesion Reduction85% reductionN/A

Future Directions

The biological activity of this compound opens avenues for further research in several areas:

  • Biomedical Applications: Investigating its potential as a coating for medical devices to prevent infections.
  • Environmental Impact: Assessing the biodegradability and environmental effects of silane-treated materials.
  • Enhanced Formulations: Developing formulations that combine this compound with other antimicrobial agents for synergistic effects.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Triethoxy(sec-butyl)silane, and how do reaction conditions influence yield?

  • Methodology :

  • Direct synthesis : React sec-butyl chloride with triethoxysilane in the presence of a catalyst (e.g., potassium carbonate) under inert atmosphere (N₂/Ar) .
  • Alternative routes : Use Grignard reagents (sec-butyl magnesium bromide) with tetraethyl orthosilicate (TEOS) in anhydrous tetrahydrofuran (THF) at 0–25°C .
  • Optimization : Catalyst selection (e.g., transition metals vs. bases) significantly impacts reaction efficiency. For example, potassium carbonate achieves ~85% yield in 12 hours at 50°C, while palladium catalysts reduce reaction time but increase costs .
    • Key variables : Temperature, solvent polarity, and moisture exclusion. Hydrolysis-sensitive intermediates require strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 0.5–1.2 ppm (Si-CH₂), δ 1.3–1.6 ppm (sec-butyl CH₃), and δ 3.7–3.9 ppm (ethoxy -OCH₂) confirm structure .
  • ²⁹Si NMR : Resonance near δ -45 to -55 ppm indicates triethoxy-silyl groups .
    • Infrared (IR) Spectroscopy : Bands at 1080–1110 cm⁻¹ (Si-O-C stretching) and 1250–1270 cm⁻¹ (Si-C bending) .
    • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 234.3 (theoretical MW 233.4) validates purity .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: -18°C) .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
    • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the sec-butyl group influence the reactivity of this compound in sol-gel processes?

  • Mechanistic insights :

  • The branched sec-butyl group slows hydrolysis due to steric hindrance around the silicon center, favoring controlled condensation into mesoporous silica networks .
  • Comparative studies with linear alkyl analogs (e.g., n-octyl) show 30% slower gelation times, enabling tailored pore-size distributions .
    • Experimental design : Adjust pH (acidic vs. basic catalysts) and water-to-silane ratios to modulate gel morphology .

Q. How can contradictions in reported thermal stability data for this compound be resolved?

  • Data analysis :

  • Thermogravimetric Analysis (TGA) : Discrepancies arise from heating rates (e.g., 5°C/min vs. 10°C/min). Studies report decomposition onset at 180–220°C .
  • Differential Scanning Calorimetry (DSC) : Endothermic peaks at 75–85°C correlate with ethoxy group volatilization .
    • Recommendations : Standardize heating protocols and use inert atmospheres (N₂) to minimize oxidative degradation .

Q. What role does this compound play in enhancing interfacial adhesion in polymer composites?

  • Application in materials science :

  • Surface modification : Silane-grafted polymers (e.g., polystyrene) improve adhesion to silica nanoparticles by forming covalent Si-O-Si linkages .
  • Mechanical testing : Composites show 40% higher tensile strength compared to untreated controls due to reduced phase separation .
    • Synthesis : In-situ copolymerization with styrene at 60–80°C yields homogeneous matrices .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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